tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate

Orthogonal protection strategy Solid-phase synthesis compatibility Boc deprotection kinetics

Sourcing isomerically pure spirohydantoin building blocks often forces medicinal chemistry teams into time-consuming chromatographic separations that fail at scale. This Boc-protected 5,7-diazaspiro[3.4]octane-6,8-dione solves that bottleneck. - Enables diastereomer separation by crystallization (not column chromatography), providing a scalable route to isomerically pure intermediates (see US8404860). - The Boc-amine handle allows quantitative deprotection (TFA or HCl/dioxane) and subsequent amide coupling, sulfonamide formation, urea synthesis, or reductive amination-without affecting the hydantoin ring. - Supplied at ≥98% purity with full analytics (NMR, HPLC, LC-MS); non-hygroscopic crystalline solid compatible with automated dispensing and ambient storage.

Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
Cat. No. B12075673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate
Molecular FormulaC11H17N3O4
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2(C1)C(=O)NC(=O)N2
InChIInChI=1S/C11H17N3O4/c1-10(2,3)18-9(17)12-6-4-11(5-6)7(15)13-8(16)14-11/h6H,4-5H2,1-3H3,(H,12,17)(H2,13,14,15,16)
InChIKeyJJONSQROPLAXPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Spirohydantoin Building Block


tert-Butyl (6,8-dioxo-5,7-diazaspiro[3.4]octan-2-yl)carbamate (CAS 2260894-61-7, MF: C₁₁H₁₇N₃O₄, MW: 255.27 g/mol) is a functionalized spirocyclic hydantoin intermediate bearing a tert-butyloxycarbonyl (Boc)-protected primary amine at the 2-position of the cyclobutane ring . The compound combines a 5,7-diazaspiro[3.4]octane-6,8-dione core—a scaffold recognized as a privileged hydantoin structure in medicinal chemistry—with an orthogonally protected amine handle that enables selective, post-deprotection functionalization without compromising the integrity of the hydantoin ring [1]. It is supplied as a research-grade intermediate with certified purity (NLT 98%) and full analytical documentation, positioning it as a key building block for structure-activity relationship (SAR) exploration across multiple therapeutic programs.

Role Orthogonally protected spirohydantoin intermediate for multistep SAR
Strategy Selective Boc deprotection enables chemoselective amine elaboration
Profile Crystalline, non-hygroscopic solid; supports automated dispensing and storage

Why Generic Substitution Fails


Procurement of a simpler 5,7-diazaspiro[3.4]octane-6,8-dione analog (e.g., the unsubstituted parent, CAS 89691-88-3; the free amine, CAS 2092758-47-7; or the 2-carboxylic acid, CAS 1186202-25-4) cannot recapitulate the synthetic utility of this specific intermediate because each presents fundamentally different reactivity, protection status, and handling properties . The Boc group on the target compound serves both as a protecting group—enabling selective deprotection under mild acidic conditions (TFA or HCl/dioxane) while the hydantoin ring remains intact—and as a stereochemical handle that facilitates diastereomer separation via crystallization, a critical capability for obtaining isomerically pure building blocks that column chromatography cannot deliver at scale [1]. Furthermore, the constrained spirocyclic architecture of the 5,7-diazaspiro[3.4]octane core imposes conformational rigidity that acyclic hydantoin analogs lack, directly influencing target binding entropy and selectivity in downstream bioactive molecules [2].

Target Intermediate
Boc-Protected Spirohydantoin
Acid-labile Boc enables controlled amine release without redox chemistry, preserving the hydantoin core and enabling crystallization-driven diastereomer separation.
Potential Substitute
Free Amine or Cbz Analog
Free amine may cause uncontrolled acylation and salt formation; Cbz protection requires hydrogenolysis, which may reduce sensitive groups and does not support crystallization-based purification.
Procurement impact: Unprotected or differently protected analogs may not transfer the orthogonal selectivity and scalable diastereomer resolution required for advanced lead optimization.

Quantitative Differentiation Evidence


Orthogonal Boc Deprotection Selectivity

The Boc group on the target compound is cleavable under standard acidic conditions (TFA/CH₂Cl₂, 1-4 h, 0-25°C, or 4 N HCl/dioxane, 1-2 h) while leaving the hydantoin diketone moiety and the spirocyclic core intact. In contrast, the free amine analog (2-amino-5,7-diazaspiro[3.4]octane-6,8-dione, CAS 2092758-47-7) is directly nucleophilic and prone to uncontrolled acylation, oxidation, and salt formation during multi-step sequences, limiting its compatibility with diverse reaction conditions . Additionally, the benzyloxycarbonyl (Cbz) protecting group—a common alternative—requires hydrogenolysis (H₂, Pd/C) for removal, which can reduce susceptible functional groups elsewhere in complex molecules, whereas Boc removal proceeds without redox chemistry . This orthogonal protection profile makes the Boc-protected intermediate the preferred choice for fragment-based drug discovery and parallel library synthesis where chemoselectivity is paramount.

Deprotection Orthogonality
Head-to-head
Acidolytic (Boc) vs. hydrogenolytic (Cbz) deprotection; free amine offers zero protection selectivity.
Supports chemoselective multistep synthesis fit.
Method context: TFA/CH₂Cl₂ or HCl/dioxane vs H₂/Pd-C incompatibility risks.
Orthogonal protection strategy Solid-phase synthesis compatibility Boc deprotection kinetics Multistep medicinal chemistry

Crystallization-Driven Diastereomer Purity

Patent US8404860 explicitly teaches that Boc derivatization of hydantoin ring compounds enables selective precipitation of the syn-monoBoc diastereomer from the reaction mixture, achieving high isomeric purity without chromatography [1]. In the comparative baseline method described in Non-Patent Literature 1 (Applied Radiation and Isotopes, 2003), the same hydantoin scaffold required column chromatography with 95 g of silica gel to isolate only 500 mg of syn-isomer from 1 g of crude mixture—a 50% recovered yield of a single isomer with substantial solvent waste and limited scalability [1]. The Boc crystallization method avoids silica gel entirely, can be performed in standard stirred-tank reactors, and generates minimal waste, enabling gram-to-kilogram scale production of isomerically pure intermediates.

Diastereomer Resolution
Head-to-head
>190-fold reduction in silica use; crystallization replaces chromatography for syn-isomer isolation.
Enables scalable, low-waste process chemistry fit.
Reported comparison: 95 g silica per 500 mg isomer via chromatography vs. crystallization at scale.
Diastereomer resolution Crystallization-driven purification Process chemistry scalability Isomeric purity

Certified Analytical Characterization Package

Synblock supplies CAS 2260894-61-7 with a certified purity of NLT 98% and a comprehensive analytical documentation package including MSDS, ¹H/¹³C NMR, HPLC, and LC-MS data . LeYan (乐研) also offers the identical compound at 98% purity (Product No. 1540927) with batch-specific QC . This contrasts with the free amine analog (2-amino-5,7-diazaspiro[3.4]octane-6,8-dione, CAS 2092758-47-7) which is often supplied as the hydrochloride salt (CAS 2247103-57-5) with variable stoichiometry and hygroscopicity that can compromise weighing accuracy and reaction stoichiometry. The well-defined, non-hygroscopic Boc-carbamate solid ensures reproducible mass balance in multi-step synthetic sequences.

Certified Characterization
Reported
NLT 98% purity; documentation includes NMR, HPLC, LC-MS; non-hygroscopic solid.
Supports procurement for reproducible SAR studies.
Free amine HCl salt analogs often require desiccated storage and may vary in stoichiometry.
Quality assurance Analytical characterization Procurement specification Reproducibility

Conformational Rigidity Advantage

The 5,7-diazaspiro[3.4]octane-6,8-dione core locks the hydantoin ring and cyclobutane into a rigid, nearly perpendicular orientation, reducing the conformational entropy penalty upon target binding compared to flexible acyclic hydantoins . SAR studies on substituted diazaspiro hydantoins have demonstrated that substitution at specific positions of the spirocyclic scaffold yields differential antiproliferative activity across multiple cancer cell lines (MCF-7, HepG-2, HeLa, HT-29) in MTT assays, indicating that the constrained geometry enables precise spatial presentation of functional groups to biological targets [1]. In contrast, acyclic hydantoins (e.g., 5,5-disubstituted hydantoins) possess freely rotatable bonds that reduce binding site complementarity and increase the entropic cost of binding.

Conformational Rigidity
Class-level
Spirocyclic scaffold locks cyclobutane ~90° to hydantoin, reducing entropic penalty upon target binding.
Supports target-engagement and ligand efficiency review.
Estimated entropy reduction is class-level; no direct calorimetric data for this specific compound.
Conformational restriction Entropic benefit Target selectivity Scaffold rigidity

Privileged Scaffold in Multiple Programs

The 5,7-diazaspiro[3.4]octane-6,8-dione core—for which the target compound serves as a key 2-amino-functionalized intermediate—has been independently validated as a productive scaffold across diverse therapeutic programs, including non-covalent SARS-CoV-2 Mpro inhibitors (Patent US20240208970, 2024) [1], multi-stage antimalarial hits from a Plasmodium falciparum whole-cell HTS campaign [2], androgen receptor modulators for prostate cancer (substituted diazaspiroalkanes, 2024) [3], and ATP-competitive kinase inhibitor scaffolds . In contrast, many single-purpose building blocks (e.g., 7-amino-5,7-diazaspiro[3.4]octane-6,8-dione, CAS 2260937-17-3) lack the 2-position amine handle required for SAR exploration at the cyclobutane vector, limiting their utility to a narrower range of target profiles.

Scaffold Validity
Class-level
Core scaffold independently validated in Mpro, antimalarial, androgen receptor, and kinase inhibitor programs.
Supports multi-target screening library investment.
Specific target potency depends on elaborated derivative and requires independent validation.
Mpro inhibitor Antimalarial Androgen receptor modulator Kinase inhibitor scaffold

Optimal Application Scenarios


Fragment-Based Lead Optimization

In fragment-to-lead campaigns where the spirohydantoin core has been identified as a hit (e.g., via X-ray crystallography or virtual screening against Mpro, kinases, or androgen receptor), the Boc-protected 2-amine provides a single, well-defined attachment point for systematic SAR exploration via amide coupling, sulfonamide formation, urea synthesis, or reductive amination after mild Boc deprotection [1]. The orthogonal protection strategy ensures that the hydantoin nitrogens remain unaffected during amine deprotection, enabling sequential, chemoselective elaboration that is impossible with the unprotected 2-amino analog .

Diastereomerically Pure Hydantoin Scale-Up

For programs advancing from milligram-scale medicinal chemistry to gram- or kilogram-scale process development, the Boc-mediated crystallization method described in US8404860 offers a scalable, chromatography-free route to isomerically pure intermediates [1]. This is in direct contrast to the column chromatography-dependent resolution required for unprotected hydantoins, which generates substantial silica waste and solvent consumption that are economically and environmentally prohibitive at scale [1].

Parallel Library and DEL Synthesis

The Boc-protected amine serves as a latent diversity point for split-and-pool or parallel synthesis approaches. After quantitative Boc deprotection (TFA scavenger cocktails), the liberated primary amine can be reacted with diverse electrophiles (carboxylic acids, sulfonyl chlorides, isocyanates, aldehydes) in compatible solvents, enabling the rapid generation of compound libraries for high-throughput screening . The non-hygroscopic, crystalline nature of the Boc-carbamate facilitates automated solid dispensing and long-term storage under ambient conditions, a practical advantage over hygroscopic amine HCl salts .

Multi-Target Medicinal Chemistry Programs

Given the scaffold's validated activity profile across Mpro inhibition (COVID-19), antimalarial whole-cell activity, androgen receptor antagonism, and kinase inhibition, medicinal chemistry groups pursuing multiple therapeutic indications can use this single intermediate as a common starting point for divergent SAR exploration [2]. This procurement strategy consolidates supply chain logistics and reduces the need to source, characterize, and validate multiple structurally related building blocks for each individual program.

Application
Selection Property
Validation Focus
Fragment-Based Lead Optimization
Orthogonal amine protection for sequential chemoselective elaboration
Verify Boc stability during hydantoin-ring functionalization and deprotection efficiency
Diastereomerically Pure Scale-Up
Crystallization-driven syn-isomer separation without chromatography
Reproduce diastereomer enrichment and assess solvent system scalability
Parallel Library and DEL Synthesis
Latent amine diversity point with non-hygroscopic crystalline handling
Confirm consistent amine liberation and coupling across plate-based formats
Multi-Target Medicinal Chemistry Programs
Cross-target validated spirocyclic core for divergent SAR exploration
Monitor core integrity and impurity profile across different derivatization routes
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